3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine
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Overview
Description
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of chlorine, methyl, and thienyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares the chloro and methyl groups but differs in the core structure.
2-Chloro-5-methylphenol: Similar in having chloro and methyl groups but lacks the thienyl and benzoxepine moieties.
Uniqueness
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine is unique due to its combination of a benzoxepine core with chloro, methyl, and thienyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C21H15ClOS |
---|---|
Molecular Weight |
350.9g/mol |
IUPAC Name |
3-chloro-5-(2-methylphenyl)-2-thiophen-2-yl-1-benzoxepine |
InChI |
InChI=1S/C21H15ClOS/c1-14-7-2-3-8-15(14)17-13-18(22)21(20-11-6-12-24-20)23-19-10-5-4-9-16(17)19/h2-13H,1H3 |
InChI Key |
UJAPNSSIIDYOIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl |
Origin of Product |
United States |
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